

Spectral Data Analysis of 7-Bromo-5-nitroindoline: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-5-nitroindoline

Cat. No.: B1267417

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **7-Bromo-5-nitroindoline**, a key intermediate in organic synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Core Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of **7-Bromo-5-nitroindoline**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.2	Singlet / Doublet	1H	H4 or H6 (Aromatic)
~7.6 - 8.0	Singlet / Doublet	1H	H6 or H4 (Aromatic)
~4.5 - 5.0 (Broad)	Singlet	1H	N-H (Indoline)
~3.6 - 4.0	Triplet	2H	C2-H ₂ (Aliphatic)
~3.1 - 3.5	Triplet	2H	C3-H ₂ (Aliphatic)

Note: The exact chemical shifts for the aromatic protons (H4 and H6) can vary depending on the solvent and concentration. The broadness of the N-H signal is also solvent-dependent and can be confirmed by D₂O exchange.

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Carbon Assignment
~150 - 155	C7a
~140 - 145	C5
~135 - 140	C3a
~120 - 125	C6
~115 - 120	C4
~100 - 105	C7
~50 - 55	C2
~28 - 33	C3

Note: The chemical shifts are estimated based on the analysis of structurally similar nitro- and bromo-substituted indoline derivatives. The assignments are based on expected electronic effects of the substituents.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
~3350 - 3450	Medium	N-H	Stretching
~3050 - 3150	Medium	Aromatic C-H	Stretching
~2850 - 2960	Medium	Aliphatic C-H	Stretching
~1570 - 1590	Strong	Aromatic C=C	Stretching
~1500 - 1530	Strong	N-O (Nitro group)	Asymmetric Stretching
~1330 - 1360	Strong	N-O (Nitro group)	Symmetric Stretching
~800 - 900	Strong	C-H (Aromatic)	Out-of-plane Bending
~550 - 650	Medium-Strong	C-Br	Stretching

Table 3: Mass Spectrometry (MS) Data

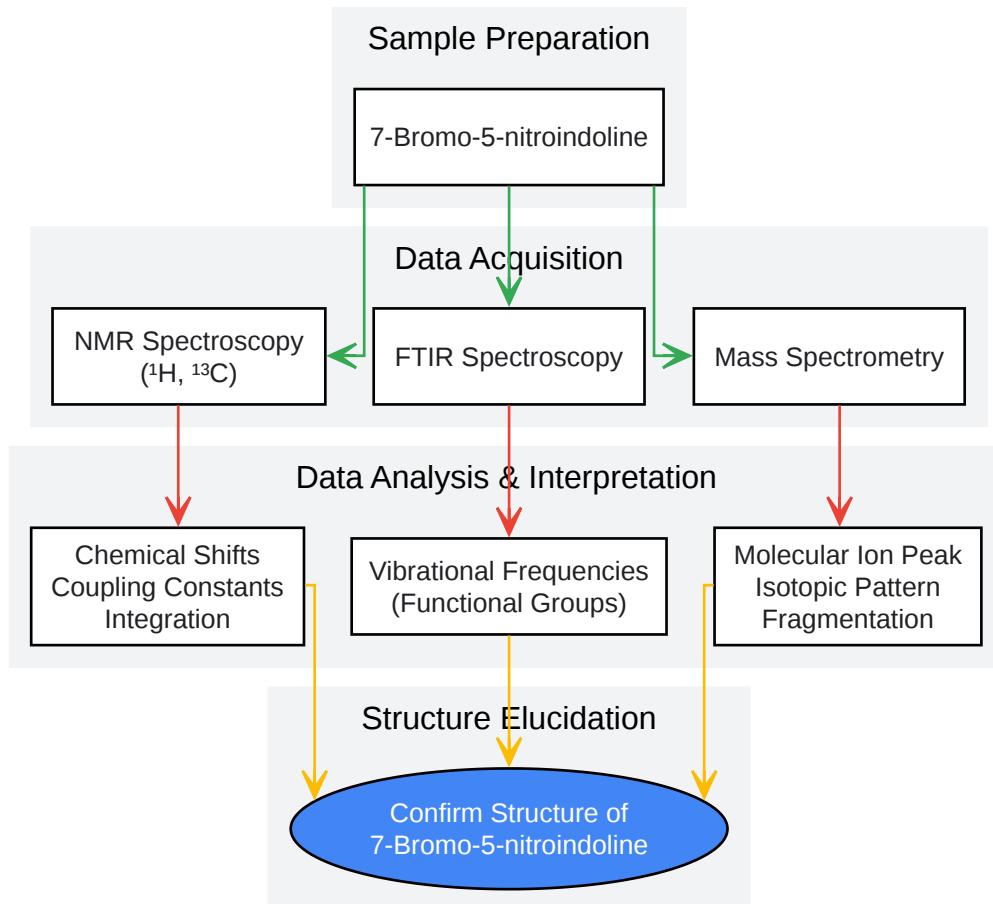
m/z (Mass-to-Charge Ratio)	Relative Abundance	Assignment
243	~100%	[M] ⁺ (with ⁷⁹ Br)
245	~98%	[M+2] ⁺ (with ⁸¹ Br)

Note: The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a small organic molecule like **7-Bromo-5-nitroindoline**.

Workflow for Spectral Data Analysis of 7-Bromo-5-nitroindoline

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Caption: A logical workflow for the elucidation of **7-Bromo-5-nitroindoline** structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **7-Bromo-5-nitroindoline** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm,

an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 16 to 32 scans for a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is appropriate. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of **7-Bromo-5-nitroindoline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of the FTIR spectrometer and record the sample spectrum. Typically, data is collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **7-Bromo-5-nitroindoline** (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will provide information on fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is typically used, which is a softer ionization technique that often preserves the molecular ion.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined to confirm the elemental composition.
- To cite this document: BenchChem. [Spectral Data Analysis of 7-Bromo-5-nitroindoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1267417#spectral-data-analysis-of-7-bromo-5-nitroindoline-nmr-ir-ms>]

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